molecular formula C13H16O3 B8718269 (3,5-bis(allyloxy)phenyl)methanol CAS No. 177837-80-8

(3,5-bis(allyloxy)phenyl)methanol

Cat. No.: B8718269
CAS No.: 177837-80-8
M. Wt: 220.26 g/mol
InChI Key: FPSBBTHWQQOYDM-UHFFFAOYSA-N
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Description

(3,5-Bis(allyloxy)phenyl)methanol is a phenolic derivative featuring two allyloxy (–OCH₂CH=CH₂) substituents at the 3- and 5-positions of a benzene ring and a hydroxymethyl (–CH₂OH) group at the para position. This compound is of interest in organic synthesis due to its dual functionality: the allyloxy groups offer sites for further reactions (e.g., crosslinking via radical polymerization), while the hydroxymethyl group enables esterification or oxidation.

The synthesis typically involves nucleophilic substitution under basic conditions. For example, 3,5-dihydroxybenzyl alcohol can react with allyl halides in the presence of a base such as cesium carbonate in DMF, followed by purification via silica gel chromatography . Characterization methods include NMR, IR, and UV-Vis spectroscopy, with distinct signals for allyl protons (δ ~5.1–5.9 ppm in ¹H NMR) and the hydroxymethyl group (δ ~4.5 ppm) .

Properties

CAS No.

177837-80-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[3,5-bis(prop-2-enoxy)phenyl]methanol

InChI

InChI=1S/C13H16O3/c1-3-5-15-12-7-11(10-14)8-13(9-12)16-6-4-2/h3-4,7-9,14H,1-2,5-6,10H2

InChI Key

FPSBBTHWQQOYDM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1)CO)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-bis(allyloxy)phenyl)methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-bis(allyloxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(3,5-bis(allyloxy)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-bis(allyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Allyloxy groups donate electrons via resonance, enhancing the nucleophilicity of the aromatic ring. In contrast, trifluoromethyl (CF₃) and tetrafluoroethoxy groups withdraw electrons, making the ring electrophilic .
  • Allyloxy groups are less bulky, favoring reactions like Diels-Alder or thiol-ene click chemistry.

Physical and Chemical Properties

Property This compound Pyrenylmethoxy Analog Trifluoromethyl Biphenyl Analog
Melting Point Not reported >250°C (decomposes) ~120–125°C
Solubility Polar aprotic solvents (DMF, DCM) Limited solubility in water High solubility in fluorinated solvents
UV-Vis λₘₐₓ ~280 nm ~345 nm (pyrene absorption) ~265 nm
Stability Air-stable Light-sensitive Hydrolytically stable

Notable Trends:

  • Fluorinated compounds exhibit enhanced thermal and hydrolytic stability compared to allyloxy derivatives.
  • Allyloxy groups confer lower melting points and higher flexibility, advantageous in polymer applications.

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